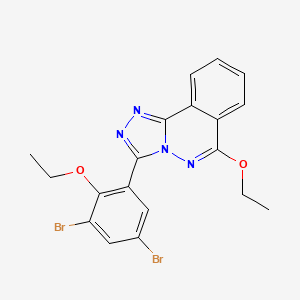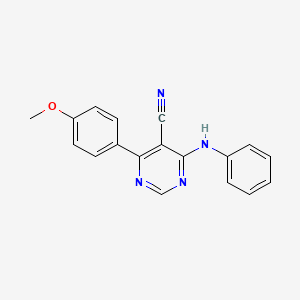
4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a methoxyphenyl group at the 4-position, a phenylamino group at the 6-position, and a carbonitrile group at the 5-position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the intermediate compound with cyanide ions under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where the methoxyphenyl and phenylamino groups are attached.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium phenoxide, and sodium cyanide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-METHOXYPHENYL)PYRIMIDINE-5-CARBONITRILE: This compound shares the methoxyphenyl and carbonitrile groups but lacks the phenylamino group.
4-CHLORO-2-METHYLTHIOPYRIMIDINE-5-CARBOXYLATE: This compound has a similar pyrimidine core but different substituents.
Uniqueness
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89549-69-9 |
|---|---|
Molekularformel |
C18H14N4O |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16(11-19)18(21-12-20-17)22-14-5-3-2-4-6-14/h2-10,12H,1H3,(H,20,21,22) |
InChI-Schlüssel |
VZXGKYDILZVLFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)

![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)
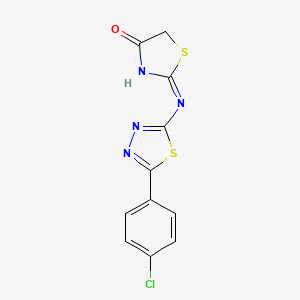

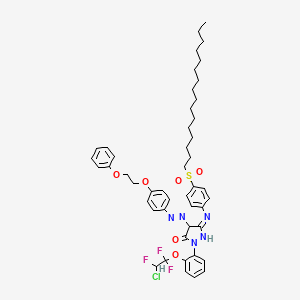
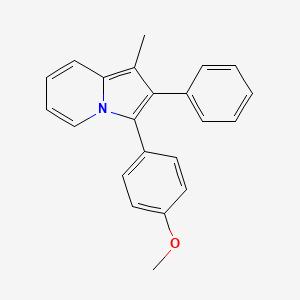
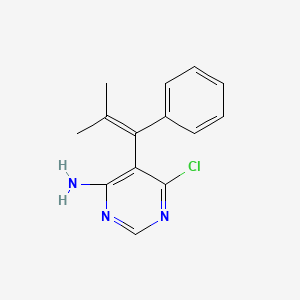
![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)
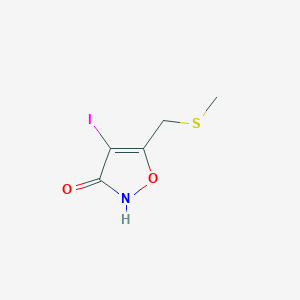
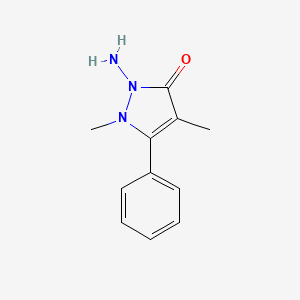
![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)
